N-[3,4-Di(propan-2-yl)phenyl]acetamide
Description
Properties
CAS No. |
88702-21-0 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-[3,4-di(propan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H21NO/c1-9(2)13-7-6-12(15-11(5)16)8-14(13)10(3)4/h6-10H,1-5H3,(H,15,16) |
InChI Key |
DLDFYNDRGJRGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)NC(=O)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Acetic Anhydride in Polar Solvents
In a typical procedure, 3,4-diisopropylaniline (1 eq) is dissolved in dichloromethane (DCM) or ethyl acetate (EA) under ice-cooling. Acetic anhydride (1.2 eq) is added dropwise, followed by triethylamine (TEA, 1.5 eq) as a base. The mixture is stirred at room temperature for 4–6 hours, yielding the acetamide after aqueous workup.
Optimization :
Acetyl Chloride with Catalytic DMAP
For hindered anilines, acetyl chloride (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in DCM enhance reactivity. The reaction proceeds at 0°C to room temperature, achieving full conversion within 2 hours.
Palladium-Catalyzed Cross-Coupling Approaches
For substrates where direct acetylation is challenging, Suzuki-Miyaura coupling enables installation of isopropyl groups post-acetylation.
Borylation-Acetylation Sequence
- Borylation : 3-Bromo-4-isopropylacetanilide is treated with bis(pinacolato)diboron (1.2 eq), PdCl₂(dppf) (5 mol%), and KOAc (3 eq) in dioxane at 85°C for 12 hours.
- Suzuki Coupling : The boronate ester reacts with 2-bromopropane under Pd catalysis, introducing the second isopropyl group.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Borylation | 85°C, 12 h, N₂ atmosphere | 51–67 |
| Suzuki Coupling | 110°C, 24 h, DME/H₂O | 60–74 |
Reductive Amination of 3,4-Diisopropylphenyl Ketones
An alternative route involves reductive amination of 3,4-diisopropylacetophenone with ammonium acetate.
Procedure
The ketone (1 eq) is heated with ammonium acetate (2 eq) and sodium cyanoborohydride (1.5 eq) in methanol at 60°C for 8 hours. The acetamide is isolated via column chromatography.
Advantages :
Solid-Phase Synthesis for High-Throughput Production
Parallel synthesis using Radley’s 12-well reactors enables scalable production.
Protocol
3,4-Diisopropylaniline is immobilized on Wang resin. Acetylation with acetic anhydride (1.5 eq) and DIPEA (2 eq) in DMF proceeds at 25°C for 6 hours. Cleavage with TFA/H₂O (95:5) affords the acetamide.
Performance Metrics :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Acetylation | 75–85 | >95 | High | High |
| Cross-Coupling | 60–74 | 85–90 | Moderate | Low |
| Reductive Amination | 68 | 88 | Low | Moderate |
| Solid-Phase Synthesis | 70–80 | 90–94 | High | Moderate |
Challenges and Optimization Strategies
- Steric Hindrance : The 3,4-diisopropyl groups impede reaction kinetics. Using bulky bases (e.g., DIPEA) and high-boiling solvents (toluene) improves yields.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the product from byproducts.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-[3,4-Di(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[3,4-Di(propan-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3,4-Di(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamide group can form hydrogen bonds with active sites, while the phenyl ring and isopropyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring significantly influence lipophilicity, solubility, and steric effects:
Key Observations :
- Lipophilicity : Bulky isopropyl groups in the target compound may enhance membrane permeability compared to polar analogs like the dihydroxyphenyl derivative .
- Hydrogen Bonding : Unlike the dichlorophenyl analog (), steric hindrance from isopropyl groups might reduce intermolecular hydrogen bonding, affecting crystallinity .
TRPA1 Antagonists ()
HC-030031 and CHEM-5861528 are TRPA1 antagonists with IC50 values of 4–10 μM. Both feature acetamide backbones but differ in substituents (dimethylphenyl vs. butylphenyl).
Crystallographic and Conformational Analysis ()
The dichlorophenyl acetamide in exhibits three distinct conformers in its asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. Such conformational flexibility is critical for ligand-receptor interactions. The target compound’s isopropyl groups may restrict rotation, leading to a more rigid structure .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3,4-Di(propan-2-yl)phenyl]acetamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3,4-di(isopropyl)aniline with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purification involves recrystallization or column chromatography using solvents like ethyl acetate/hexane. Purity ≥95% can be achieved via High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for validation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while Fourier-Transform Infrared Spectroscopy (FTIR) validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) provides exact mass verification. X-ray crystallography (if crystals are obtainable) resolves stereochemical details .
Q. How can solubility and stability be assessed under experimental conditions?
- Methodological Answer : Solubility is determined via shake-flask methods in solvents (e.g., DMSO, ethanol) at 25°C, monitored by UV-Vis spectroscopy (λmax ~255 nm for aromatic acetamides). Stability studies involve accelerated degradation tests (40°C/75% RH) over 4 weeks, with HPLC tracking degradation products .
Advanced Research Questions
Q. How can reaction parameters be optimized for scalable synthesis using Design of Experiments (DoE)?
- Methodological Answer : Employ a factorial design (e.g., 2³ factorial matrix) to test variables: temperature (60–100°C), molar ratio (1:1–1:2.5), and catalyst loading (0.5–2 mol%). Response Surface Methodology (RSM) identifies optimal conditions for yield and purity. Computational tools like Gaussian or ORCA model transition states to refine mechanisms .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based assays) to confirm target specificity. Use Comparative Molecular Field Analysis (CoMFA) to correlate structural variations (e.g., substituent positions) with activity discrepancies. Meta-analyses of published datasets can isolate confounding variables (e.g., solvent effects) .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against protein targets (e.g., kinases) using the compound’s 3D structure (PubChem CID). Molecular Dynamics (MD) simulations (NAMD/GROMACS) assess binding stability over 100 ns trajectories. Density Functional Theory (DFT) calculates electrostatic potential maps to identify reactive sites .
Q. What experimental protocols ensure reproducibility in crystallographic studies?
- Methodological Answer : Crystallize the compound via slow evaporation in solvent mixtures (e.g., methanol/water). Collect diffraction data (Cu-Kα radiation, 100 K) and refine structures using SHELX. Validate via R-factor (<5%) and electron density maps. Deposit coordinates in the Cambridge Structural Database (CSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
